![molecular formula C15H16N2O4S B14185350 2-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide CAS No. 919997-66-3](/img/structure/B14185350.png)
2-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a biphenyl group, a sulfamoyl group, and a hydroxyacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide typically involves multiple steps, starting with the preparation of the biphenyl derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
This can be achieved through the reaction of the biphenyl derivative with a sulfonamide reagent under basic conditions . The final step involves the addition of the hydroxyacetamide group, which can be accomplished through the reaction of the sulfamoyl derivative with an acylating agent such as acetic anhydride .
Industrial Production Methods
Industrial production of 2-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Nitro derivatives, halogenated biphenyls
Wissenschaftliche Forschungsanwendungen
2-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . This inhibition can lead to downstream effects on cellular processes, such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Biphenyl, 3-methyl-: Similar in structure but lacks the sulfamoyl and hydroxyacetamide groups.
1,1’-Biphenyl, 2-methyl-: Another biphenyl derivative with a different substitution pattern.
Uniqueness
The uniqueness of 2-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide lies in its combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the sulfamoyl group enhances its solubility and reactivity, while the hydroxyacetamide group contributes to its potential as an enzyme inhibitor .
Eigenschaften
CAS-Nummer |
919997-66-3 |
|---|---|
Molekularformel |
C15H16N2O4S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
N-hydroxy-2-[(3-phenylphenyl)methylsulfamoyl]acetamide |
InChI |
InChI=1S/C15H16N2O4S/c18-15(17-19)11-22(20,21)16-10-12-5-4-8-14(9-12)13-6-2-1-3-7-13/h1-9,16,19H,10-11H2,(H,17,18) |
InChI-Schlüssel |
ILMZZJACKDFMKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CNS(=O)(=O)CC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile](/img/structure/B14185279.png)
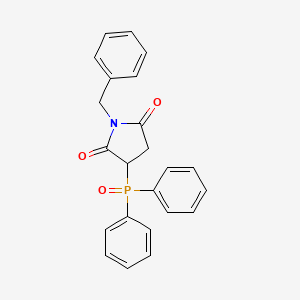
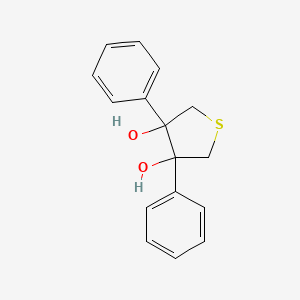

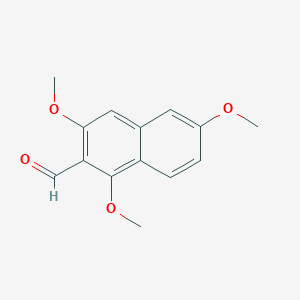
![3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one](/img/structure/B14185315.png)


![9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B14185328.png)
![Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14185331.png)
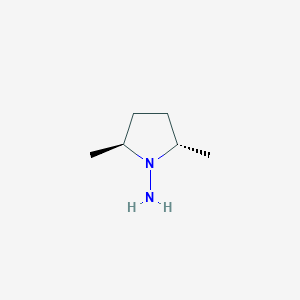
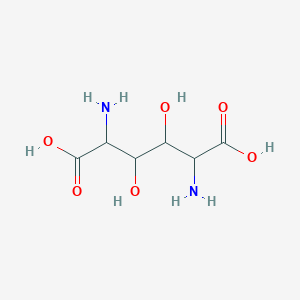

![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol](/img/structure/B14185353.png)
